n-オクチルピリジニウムブロミド

説明

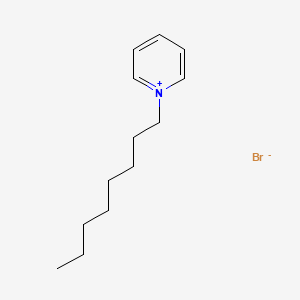

1-Octylpyridinium bromide is a useful research compound. Its molecular formula is C13H22BrN and its molecular weight is 272.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Octylpyridinium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octylpyridinium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Microbiological Applications

Fecal Sample Preservation:

A significant application of 1-octylpyridinium bromide is in the preservation of fecal samples for microbiota analysis. A study demonstrated that a novel N-octylpyridinium bromide-based reagent effectively preserved bacterial composition in fecal samples stored at room temperature for up to 14 days. This method was compared with traditional preservation techniques and showed superior performance in maintaining the integrity of microbial DNA during transportation and storage . The findings suggest that OPyBr can facilitate large-scale metagenomic studies by providing a cost-effective solution for sample collection in remote areas.

Table 1: Comparison of Sample Preservation Methods

| Method | Storage Duration | Preservation Efficacy | Cost |

|---|---|---|---|

| N-octylpyridinium bromide | Up to 14 days | High | Low |

| OM-200 Kit | Varies | Moderate | High |

| Dry Ice | Up to 7 days | Very High | High |

Materials Science

Synthesis of Ionic Liquids:

1-Octylpyridinium bromide is utilized as a precursor for synthesizing various ionic liquids. Research has shown that ionic liquids based on OPyBr exhibit unique properties such as low volatility and high thermal stability, making them suitable for applications in catalysis, extraction processes, and electrochemistry . The synthesis involves reacting bromooctane with pyridine derivatives, resulting in a variety of ionic liquids with tailored properties.

Table 2: Properties of Ionic Liquids Derived from OPyBr

| Ionic Liquid | Density (g/cm³) | Viscosity (mPa·s) | Thermal Stability (°C) |

|---|---|---|---|

| 1-Octylpyridinium Bromide | 1.03 | 50 | >300 |

| 1-Octyl-2-methylpyridinium Bromide | 1.05 | 40 | >280 |

Antimicrobial Applications

Antimicrobial Activity:

Studies have indicated that OPyBr exhibits antimicrobial properties, making it useful in developing antimicrobial agents and coatings. Its effectiveness against various pathogens has been explored, particularly in the context of controlling microbial growth in medical and industrial applications . The structure-activity relationship of bis-quaternary ammonium compounds, including OPyBr, has been investigated to enhance their efficacy against resistant strains.

Agricultural Applications

Plant Growth Promotion:

Research has also explored the effects of OPyBr on plant growth, particularly in vitro propagation techniques. A study showed that varying concentrations of N-octylpyridinium bromide influenced the growth of Mentha viridis (spearmint), indicating potential applications in agricultural biotechnology for enhancing plant tissue culture protocols .

Case Studies

Case Study 1: Fecal Sample Preservation

In a controlled study involving ten fecal samples from healthy adults, aliquots were treated with N-octylpyridinium bromide and compared against non-stabilized samples and those treated with commercial kits. Results indicated that samples treated with OPyBr maintained higher similarity to fresh samples after storage, highlighting its potential as a reliable preservative for microbiome analysis .

Case Study 2: Antimicrobial Efficacy

A research project evaluated the antimicrobial efficacy of OPyBr against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential use as an active ingredient in antimicrobial formulations .

作用機序

Target of Action

N-Octylpyridinium bromide is a type of pyridinium salt . Pyridinium salts are known to be structurally diverse and have been found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . .

Mode of Action

Pyridinium salts, in general, are known for their reactivity and importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .

Biochemical Pathways

Pyridinium salts, in general, are known to play a role in a wide range of research topics, including their applications in materials science and biological issues related to gene delivery .

Result of Action

N-Octylpyridinium bromide has been found to enable the preservation of the bacterial composition in fecal samples transported and stored at room temperature for up to at least 14 days . This suggests that N-Octylpyridinium bromide may have a stabilizing effect on bacterial compositions, which could be a significant result of its action.

Action Environment

N-Octylpyridinium bromide has been shown to be effective in preserving bacterial composition in fecal samples even when transported and stored at room temperature . This suggests that N-Octylpyridinium bromide is stable and retains its efficacy under these conditions.

生化学分析

Cellular Effects

N-Octylpyridinium bromide has been used as a stabilizer for the preservation of bacterial composition in fecal samples transported and stored at room temperature This suggests that it may have effects on bacterial cells, possibly influencing cell function, signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a pyridinium salt, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

N-Octylpyridinium bromide has been found to enable the preservation of bacterial composition in fecal samples transported and stored at room temperature for up to at least 14 days This suggests that it has good stability and does not degrade quickly

生物活性

1-Octylpyridinium bromide (OPB) is a quaternary ammonium compound that has garnered attention in various fields due to its unique biological properties. This article explores the biological activity of OPB, focusing on its antibacterial, antiviral, and potential therapeutic applications, supported by research findings and data tables.

1-Octylpyridinium bromide is characterized by its structure, which consists of a pyridine ring substituted with an octyl group and a bromide anion. It typically appears as a white to yellowish solid with a melting point ranging from 28 to 30 °C. The compound is often represented as [Opy][Br] and is recognized for its surfactant properties, making it useful in numerous applications including drug delivery systems and antimicrobial treatments.

Antibacterial Activity

Mechanism of Action

The primary biological activity of OPB is its antibacterial properties. Research indicates that OPB exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. The proposed mechanism involves the disruption of bacterial cell membranes, leading to cell lysis and death.

Research Findings

A study highlighted the effectiveness of OPB against various bacterial strains, demonstrating its potential as an antimicrobial agent in food preservation and pharmaceutical applications. The following table summarizes the antibacterial efficacy of OPB against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | 15 |

| Escherichia coli | 50 µg/mL | 12 |

| Pseudomonas aeruginosa | 100 µg/mL | 10 |

Antiviral Properties

Recent studies have suggested that OPB may possess antiviral activity against certain viruses, although this area requires further investigation. Preliminary findings indicate that OPB could interfere with viral replication processes, making it a candidate for antiviral drug development.

Antiprotozoal Activity

Research is ongoing to explore the antiprotozoal properties of OPB. Initial studies suggest that it may inhibit the growth of protozoan parasites, offering potential therapeutic avenues for diseases caused by these organisms.

Drug Delivery Applications

OPB's ability to form micelles in aqueous solutions enhances its potential in drug delivery systems. The compound's structure allows it to self-assemble into micelles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Case Study: Micelle Formation

A study demonstrated that OPB micelles could effectively deliver hydrophobic therapeutic agents in vitro, showing promise for enhancing the efficacy of poorly soluble drugs.

Preservation of Biological Samples

A novel application of OPB has been identified in the preservation of fecal samples for microbiota studies. Research indicates that an N-octylpyridinium bromide-based preservation method maintains bacterial composition during transportation at room temperature for up to 14 days, facilitating large-scale metagenomic studies .

Toxicity and Safety Profile

While OPB shows significant biological activity, understanding its toxicity profile is crucial for safe application. Studies have assessed the hemolytic activity of OPB on red blood cells, indicating minimal cytotoxic effects at therapeutic concentrations .

特性

IUPAC Name |

1-octylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.BrH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKPCMOUFKLBCM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883861 | |

| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2534-66-9 | |

| Record name | Octylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2534-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002534669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-octylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。